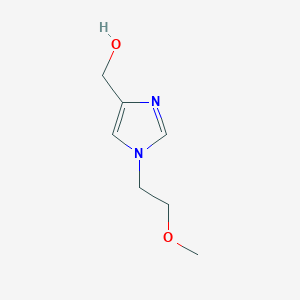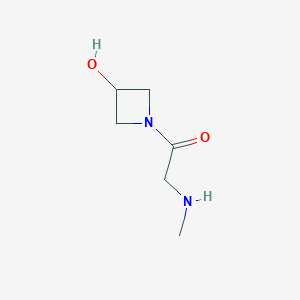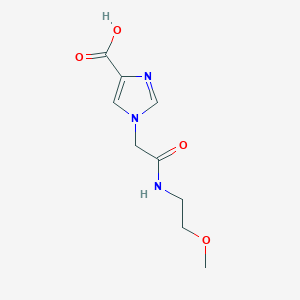
1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C.Applications De Recherche Scientifique
Application in Synthetic Chemistry
One significant application of related compounds is found in the synthesis and transformations of functionalized β-amino acid derivatives. The study by Kiss et al. (2018) highlights the use of various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, for accessing cyclic β-amino acids and their derivatives. These reactions are pivotal for the preparation and functionalization of cyclic β-amino acids, demonstrating their importance in drug research due to their biological relevance (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Role in Pharmaceutical Research
The synthesis of amino-1,2,4-triazoles serves as a cornerstone for producing various pharmaceuticals, showcasing the versatility of compounds related to 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one. A review by Nazarov et al. (2021) outlines the industrial use of 3- and 4-substituted amino-1,2,4-triazoles in creating agricultural products, pharmaceuticals, dyes, and more. This indicates the broad utility of such compounds in fine organic synthesis, underscoring their significance in developing new materials and medicines (Nazarov, V.N., Miroshnichenko, D., Ivakh, A.A., & Uspensky, B., 2021).
Antioxidant Properties and Analytical Applications
The antioxidant properties and analytical applications of related compounds are also noteworthy. Munteanu and Apetrei (2021) delve into various tests used to determine the antioxidant activity of compounds, emphasizing the relevance of these studies in food engineering, medicine, and pharmacy. This review signifies the importance of understanding the chemical reactions and detection mechanisms for analyzing antioxidant activity, which could relate to the study of compounds like this compound (Munteanu, I., & Apetrei, C., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor and hetero-receptor to regulate the release of histamine and other neurotransmitters .
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, leading to a response. In this case, the response is the regulation of neurotransmitter release .
Biochemical Pathways
Upon activation of the histamine H3 receptor, there is a decrease in cyclic adenosine monophosphate (cAMP) levels . This decrease in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release .
Pharmacokinetics
It is known that the compound has good metabolic stability .
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. These include the regulation of neurotransmitter release, which can influence neuronal activity and various physiological processes .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)12(15)14-7-11(13)8-14/h2-6,9,11H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORHCOUHXKJEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















